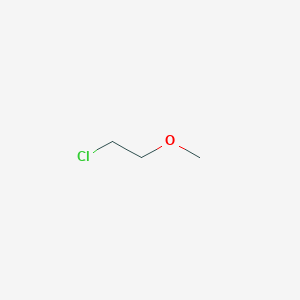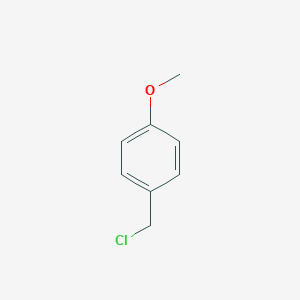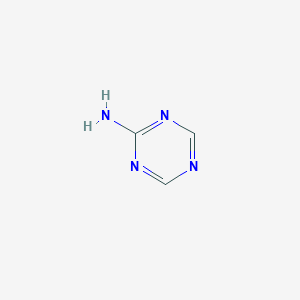
1,3,5-Triazin-2-amine
Vue d'ensemble
Description
1,3,5-Triazin-2-amine, also known as 2-amino-1,3,5-triazine, is an organic compound with the molecular formula C3H4N4. It consists of a triazine ring with an amino group attached to one of the nitrogen atoms. This compound is a colorless solid with high solubility in water and is relatively stable .
Applications De Recherche Scientifique
1,3,5-Triazin-2-amine has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Some triazine derivatives have been found to inhibit various enzymes and receptors, such as vegf-r2 receptor tyrosine kinase, tyrosine kinase tie-2, cyclin-dependent kinase, and protein kinase ck2 .
Mode of Action
The mode of action of 2-Amino-1,3,5-triazine involves the formation of extended hydrogen-bond networks in the solid state according to X-ray crystallography . These compounds feature a strong intramolecular N–H to N-1 hydrogen bond, which prevents them from acting as bifunctional organocatalysts .
Biochemical Pathways
It’s known that some triazine derivatives can affect various biochemical pathways due to their ability to inhibit certain enzymes and receptors .
Pharmacokinetics
Some triazine derivatives have shown good pharmacokinetic parameters with less ic50 values .
Result of Action
It’s known that some triazine derivatives can exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1,3,5-triazine. For instance, the compound’s reactivity can be influenced by the presence of electron-rich or electron-poor acetophenone and heterocycle ketones . Moreover, the compound’s stability can be affected by irreversible carbonization, influencing its optical properties .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Amino-1,3,5-triazine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the regulation and metabolism of neurotransmitters . This suggests that 2-Amino-1,3,5-triazine could potentially influence biochemical reactions involving these neurotransmitters.
Cellular Effects
The cellular effects of 2-Amino-1,3,5-triazine are not fully understood yet. Some triazine derivatives have shown promising activity against certain types of cells. For example, certain 1,3,5-triazine derivatives have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli
Molecular Mechanism
It is known that the compound can form hydrogen-bond networks, which could potentially influence its interactions with other biomolecules
Méthodes De Préparation
1,3,5-Triazin-2-amine can be synthesized through various methods:
Base-mediated synthesis: This method uses readily available imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base.
Copper-catalyzed reaction: This method involves the reaction of 1,1-dibromoalkenes and biguanides under mild conditions to provide substituted 2,4-diamino-1,3,5-triazines in good yields.
Analyse Des Réactions Chimiques
1,3,5-Triazin-2-amine undergoes various chemical reactions:
Substitution reactions: It can undergo nucleophilic substitution reactions, where chlorine atoms in cyanuric chloride are replaced by amino and azido groups.
Cycloaddition reactions: The compound can participate in [2 + 3] cycloadditions with nitriles and azides to form triazines and tetrazoles.
Oxidation and reduction:
Common reagents used in these reactions include iodine, ammonia water, dicyandiamide, sodium azide, and cesium carbonate. Major products formed from these reactions include various substituted triazines and tetrazoles .
Comparaison Avec Des Composés Similaires
1,3,5-Triazin-2-amine is similar to other triazine compounds, such as:
1,3,5-Triazine: The parent compound, which is a six-membered heterocyclic aromatic ring with three nitrogen atoms.
1,3,5-Triazine-2,4,6-triamine (melamine): A derivative used in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (cyanuric acid): Another derivative used in the production of disinfectants and herbicides.
The uniqueness of this compound lies in its specific amino substitution, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
IUPAC Name |
1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZIUKYAJJEIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194147 | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-04-7 | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,3,5-triazin-2-amine derivatives interact with their biological targets?
A1: The mechanism of action varies depending on the specific substituents on the 1,3,5-triazine core. For instance, some derivatives act as potent and selective antagonists for the serotonin 5-HT6 receptor, potentially by binding to the receptor's orthosteric site. [] Other derivatives, like 4-(2-((6-methoxypyridin-3-yl)amino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine, inhibit class I phosphoinositide 3-kinases (PI3Ks) by directly binding to the enzyme. []
Q2: What is known about the downstream effects of this compound derivative binding to targets like EGFR or PI3K?
A3: Studies show that specific this compound derivatives, like N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f), exhibit promising antiproliferative activity in HCT-116 cells by inducing apoptosis. This effect is attributed to the compound's ability to target EGFR and its downstream signaling cascade, PI3K/AKT/mTOR. [] Further research exploring the detailed molecular mechanisms underlying these downstream effects is necessary.
Q3: What are the common spectroscopic techniques used to characterize this compound derivatives?
A4: Researchers frequently employ a combination of techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass Spectrometry (MS) to confirm the structure of newly synthesized this compound derivatives. [, , , ]
Q4: Are there specific spectral characteristics that distinguish this compound derivatives?
A5: While specific spectral features will vary depending on the substituents, the 1,3,5-triazine core generally exhibits characteristic peaks in IR and NMR spectra. For instance, the C=N stretching vibrations of the triazine ring often appear in the IR spectrum around 1500-1600 cm-1. [] Furthermore, the presence of characteristic signals in 1H and 13C NMR spectra corresponding to the substituents on the triazine ring helps confirm the structure. [, ]
Q5: How is the purity of synthesized this compound derivatives assessed?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis detector or a mass spectrometer, is a common method to determine the purity of these compounds. [, ]
Q6: Have any studies explored the material compatibility and stability of this compound derivatives?
A7: Research indicates that incorporating specific this compound derivatives, like poly(4,6-dichloro-N-hydroxyethyl−this compound-1,6-diaminohexane) (CNCO-HA), into low-density polyethylene (LDPE) enhances flame retardancy by promoting the formation of a compact and continuous intumescent char layer. [] This suggests potential applications in materials science where flame retardancy is crucial.
Q7: Are there any findings related to the use of this compound derivatives in ionic polymer actuators?
A8: A highly aromatic and sulfonated ionomer synthesized from 4,6-bis(4-hydroxyphenyl)-N,N-diphenyl-1,3,5-triazin-2-amine and 4,4′-biphenol with bis(4-fluorophenyl)sulfone (DPA-PS:BP) shows potential for high-performance ionic polymer actuators. The ionomer's high elastic modulus and ionic liquid uptake allow for the fabrication of thin film micro-actuators with significant bending actuation and blocking stress. []
Q8: What is the role of computational chemistry in understanding this compound derivatives?
A9: Computational methods, such as Density Functional Theory (DFT) calculations, are valuable for predicting and explaining the properties of these compounds. For instance, DFT calculations were used to corroborate experimental findings on the corrosion inhibition efficiency of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives. The calculations revealed that derivatives with electron-donating groups exhibited higher adsorption energies on steel surfaces, supporting their superior inhibition performance. []
Q9: Have any studies utilized computational approaches to identify potential drug candidates within the this compound family?
A10: Yes, computational tools like 3D-similarity searches and molecular docking were employed to identify potential inhibitors for SARS-CoV-2. This approach led to the identification of three 4-(morpholin-4-yl)-1,3,5-triazin-2-amine derivatives with promising binding affinities to the 3CLpro and RdRp proteins of the virus. [] These findings highlight the potential of computational methods in drug discovery.
Q10: What is known about the environmental fate and degradation of this compound-based herbicides like chlorsulfuron?
A11: Research on chlorsulfuron demonstrates its degradation in aqueous and soil systems, primarily through cleavage of the sulfonylurea bridge. This process leads to the formation of metabolites like chlorobenzenesulfonamide (2-chlorobenzenesulfonamide) and triazine amine (4-methoxy-6-methyl-1,3,5-triazin-2-amine). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



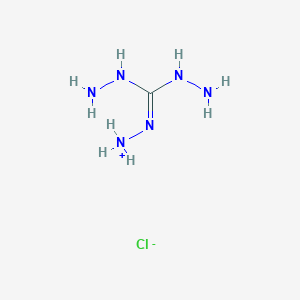
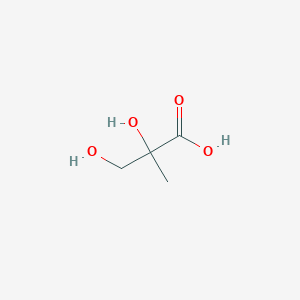

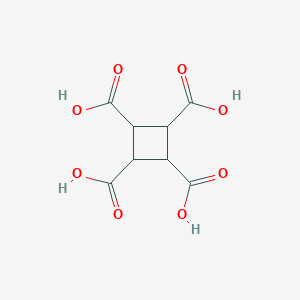
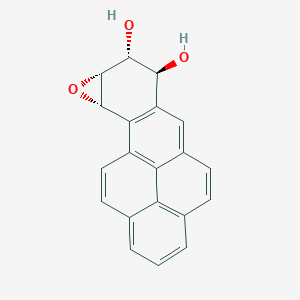
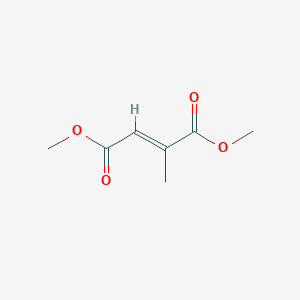
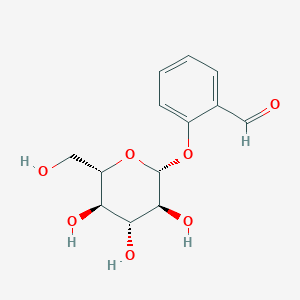
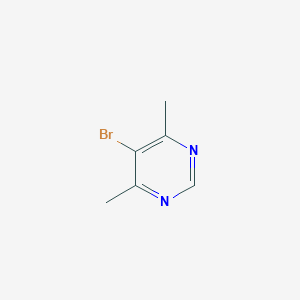
![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

